

An In-depth Technical Guide to the Physicochemical Properties of Mesalamine Impurity P

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mesalamine impurity P*

Cat. No.: *B1380478*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Mesalamine impurity P**, a significant related substance in the manufacturing and stability testing of the anti-inflammatory drug Mesalamine (5-aminosalicylic acid). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs.

Introduction to Mesalamine and Its Impurities

Mesalamine, an aminosalicylate, is a first-line treatment for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.^{[1][2]} Its therapeutic efficacy is dependent on its purity, as impurities can potentially affect the drug's safety and stability. The European Pharmacopoeia (EP) lists several impurities of Mesalamine, with **Mesalamine impurity P** being a notable one. Understanding the physicochemical characteristics of this impurity is crucial for developing robust analytical methods for its detection and control, ensuring the quality of the final drug product.

Physicochemical Properties of Mesalamine Impurity P

Mesalamine impurity P is chemically identified as 5-Amino-2-hydroxy-4'-sulfo[1,1'-biphenyl]-3-carboxylic acid.^{[3][4]} While comprehensive experimental data on all its physicochemical properties are not readily available in public literature, the following table summarizes the known information.

Table 1: Physicochemical Properties of **Mesalamine Impurity P**

Property	Value	Source(s)
IUPAC Name	5-Amino-2-hydroxy-4'-sulfo[1,1'-biphenyl]-3-carboxylic acid	[3] [4]
Synonyms	5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid; 3-(4-sulfophenyl)-5-aminosalicylic acid	[1] [5]
CAS Number	887256-40-8	[3] [4] [6] [7]
Molecular Formula	C ₁₃ H ₁₁ NO ₆ S	[2] [4] [6]
Molecular Weight	309.29 g/mol	[2] [4] [6]
Physical Form	White to Off-White Solid	[6]
Melting Point	Data not publicly available	-
Boiling Point	Data not publicly available	-
pKa	Data not publicly available	-
Solubility	Data not publicly available. For the parent drug, Mesalamine, it is slightly soluble in water and alcohol, and more soluble in hot water and hydrochloric acid. ^[8]	-
Storage	Long-term storage at 2-8°C is recommended.	[2]

Chemical Structure

The chemical structure of **Mesalamine Impurity P** is a biphenyl derivative, distinct from the single aromatic ring structure of Mesalamine. This structural difference is key to its separation and identification in analytical procedures.

Caption: Chemical Structure of **Mesalamine Impurity P**.

Experimental Protocols: Analytical Methods for Identification and Quantification

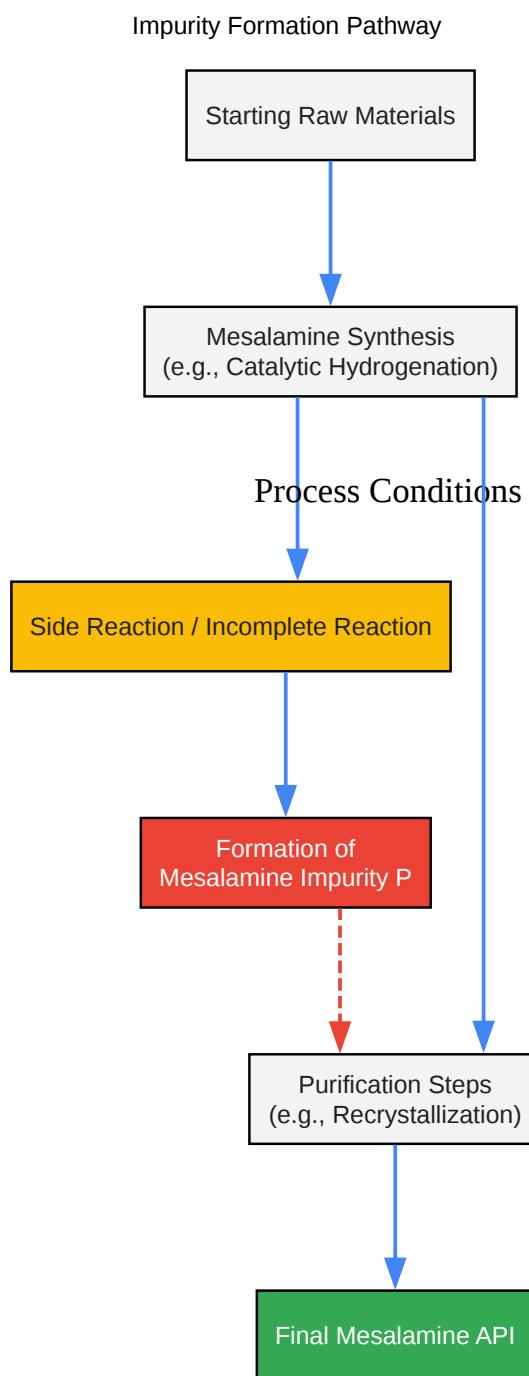
The primary methods for the detection and quantification of **Mesalamine impurity P** in pharmaceutical samples are based on reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). These techniques offer the necessary resolution and sensitivity to separate the impurity from the active pharmaceutical ingredient (API) and other related substances.

UPLC Method for Mesalamine and Its Impurities

A validated stability-indicating UPLC method has been reported for the determination of Mesalamine and its impurities.^[9]

- Instrumentation: An ultra-performance liquid chromatography system equipped with a photodiode array (PDA) detector.
- Column: UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 μ m).^[9]
- Mobile Phase A: Buffer at pH 2.2.^[9]
- Mobile Phase B: A mixture of buffer (pH 6.0), methanol, and acetonitrile (890:80:30, v/v/v).^[9]
- Gradient Elution: A gradient program is employed to achieve separation of all impurities.
- Flow Rate: 0.7 mL/min.^[9]
- Column Temperature: 40°C.^[9]
- Injection Volume: 7 μ L.^[9]

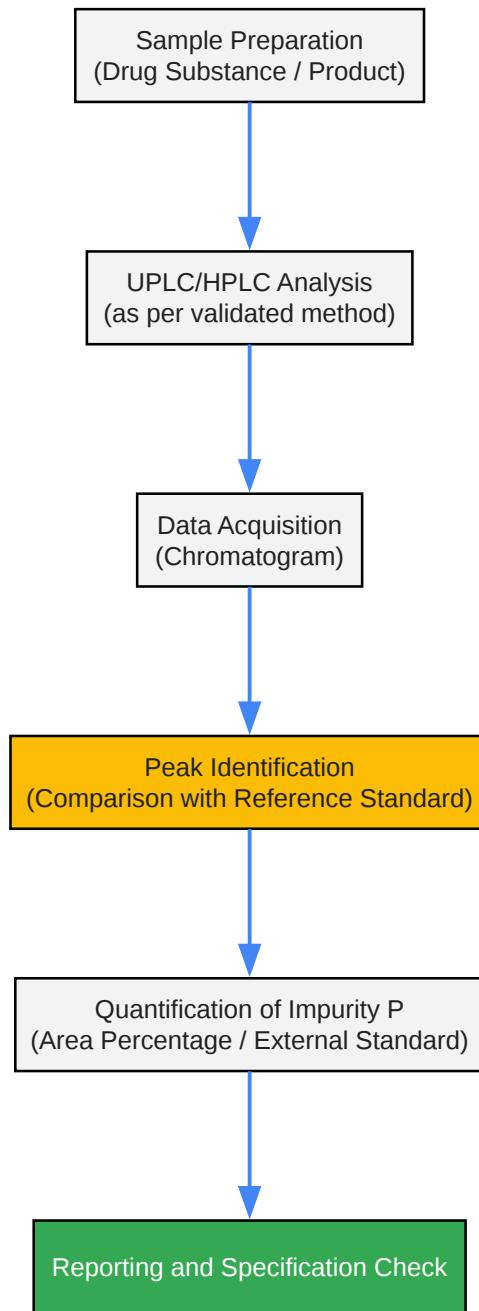
- Detection Wavelength: 220 nm.[9]


Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on Mesalamine to generate potential degradation products, including Impurity P. These studies typically involve exposing the drug substance to various stress conditions as per ICH guidelines (Q1A R2).

- Acid Hydrolysis: Treatment with an acid (e.g., 0.5N HCl) and reflux.[9]
- Alkaline Hydrolysis: Treatment with a base (e.g., 0.2N NaOH) over an extended period.[9]
- Oxidative Degradation: Exposure to an oxidizing agent (e.g., 1% H₂O₂).[9]
- Thermal Degradation: Heating the solid drug substance at an elevated temperature (e.g., 70°C).[9]
- Photolytic Degradation: Exposing the drug substance to UV and fluorescent light.[9]

Experimental and Analytical Workflows


The following diagrams illustrate the general workflows for the synthesis of Mesalamine, which can lead to the formation of Impurity P, and the subsequent analytical workflow for its identification and quantification.

[Click to download full resolution via product page](#)

Caption: Potential Formation Pathway of **Mesalamine Impurity P**.

Analytical Workflow for Impurity Profiling

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Mesalazine EP Impurity P | 887256-40-8 | SynZeal [synzeal.com]
- 4. Mesalazine EP Impurity - P | Manasa Life Sciences [manasalifesciences.com]
- 5. Mesalazine EP Impurity P - Opulent Pharma [opulentpharma.com]
- 6. Mesalazine (Mesalamine) EP Impurity P | CymitQuimica [cymitquimica.com]
- 7. 5-Amino-2-hydroxy-4'-sulfo-[1,1'-Biphenyl]-3-carboxylic Acid Archives - Acanthus Research [acanthusresearch.com]
- 8. ijpbs.com [ijpbs.com]
- 9. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Mesalamine Impurity P]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1380478#physicochemical-properties-of-mesalamine-impurity-p>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com